4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core linked to a 3,4-dihydroisoquinoline moiety via a sulfonyl group and substituted with a 4-ethylbenzo[d]thiazol-2-yl group. The 4-ethyl substituent on the benzothiazole ring may influence steric and electronic interactions, affecting selectivity and pharmacokinetics.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-17-8-5-9-22-23(17)26-25(32-22)27-24(29)19-10-12-21(13-11-19)33(30,31)28-15-14-18-6-3-4-7-20(18)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCZVIPSCXWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130542 | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892843-65-1 | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892843-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,4-Dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-(4-ethyl-2-benzothiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes a dihydroisoquinoline moiety, a sulfonyl group , and a benzo[d]thiazole unit. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 340.43 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease processes. Research indicates that it may inhibit certain enzymes or receptors that play crucial roles in inflammation and cancer progression. For instance, sulfonamide derivatives are known to exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to possess antimicrobial properties.
- Anticancer Potential : The dihydroisoquinoline structure has been associated with anticancer activities through the inhibition of cancer cell proliferation.
Antimicrobial Activity
A study conducted on similar sulfonamide compounds demonstrated their effectiveness against various bacterial strains. The results indicated that compounds with a dihydroisoquinoline moiety exhibited promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit the growth of cancer cells. For example, derivatives of 3,4-dihydroisoquinoline have been identified as potent inhibitors of specific cancer cell lines, suggesting that the compound may also exhibit similar properties .
Case Studies
- Inhibition of MERS-CoV : A related compound was tested for its antiviral properties against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The study found that certain derivatives exhibited low micromolar potency in inhibiting viral replication without significant cytotoxicity in human cell lines .
- Cytotoxicity Assessment : In a cytotoxicity assay involving human embryonic kidney cells (HEK293), compounds similar to the target compound were evaluated for cell viability after treatment with various concentrations. Results indicated that at concentrations below 20 µM, the compounds did not exhibit significant toxicity .
Comparative Analysis
When compared to other classes of compounds such as benzanilides and sulfonyl-containing compounds, the unique combination of structural elements in this compound may enhance its stability and biological activity.
| Compound Type | Biological Activity |
|---|---|
| Benzanilides | Anticancer, anti-inflammatory |
| Sulfonamides | Antimicrobial |
| Dihydroisoquinoline Derivatives | Anticancer, antiviral |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) in DMF, K₂CO₃ | 4-((3,4-Dihydroisoquinolin-2(1H)-yl)(R-sulfonyl))-N-(4-ethylthiazolyl)benzamide | 60–75% |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄ | Aryl-sulfonamide derivatives | 45–68% |
Mechanistic Insight : The sulfonyl oxygen acts as a leaving group, enabling substitution with nucleophiles like amines or alkoxides in polar aprotic solvents.
Oxidation Reactions
The ethylbenzo[d]thiazole moiety is susceptible to oxidation:
| Oxidation Target | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Thiazole ring oxidation | H₂O₂ (30%), AcOH, 60°C | Sulfoxide or sulfone derivatives | Selectivity depends on stoichiometry |
| Isoquinoline ring | KMnO₄ (aq.), H₂SO₄ | Tetrahydroisoquinoline N-oxide | Limited regioselectivity |
Kinetic Data : Thiazole oxidation proceeds with a pseudo-first-order rate constant of at pH 4 .
Reduction Reactions
Reductive cleavage of sulfonamide and amide bonds has been observed:
| Reduction Target | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF, reflux | 3,4-Dihydroisoquinoline + benzamide-thiol | 82% |
| Amide bond reduction | BH₃·THF, 0°C → RT | Amine intermediate | 55% |
Side Reactions : Over-reduction of the thiazole ring may occur with excess LiAlH₄.
Hydrolysis Reactions
The benzamide and sulfonamide groups hydrolyze under acidic/basic conditions:
| Hydrolysis Target | Conditions | Products | Rate Constant |
|---|---|---|---|
| Amide bond | 6M HCl, 100°C, 12h | 4-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)benzoic acid | |
| Sulfonamide | 2M NaOH, 80°C, 6h | Sulfonic acid + dihydroisoquinoline amine | 90% conversion |
pH Dependence : Amide hydrolysis accelerates in acidic media due to protonation of the carbonyl oxygen.
Electrophilic Aromatic Substitution (EAS)
The ethylbenzo[d]thiazole ring undergoes EAS at the 5-position:
Computational Analysis : DFT studies confirm electron-deficient thiazole rings direct electrophiles to the 5-position .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzamide aryl group:
| Coupling Type | Reagents/Conditions | Products | Turnover Frequency |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 320 h⁻¹ |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated benzamide analogs | 275 h⁻¹ |
Limitations : Steric hindrance from the ethyl group reduces coupling efficiency at the thiazole ring.
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposition begins at 220°C (TGA data), forming CO₂ and NH₃.
-
Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond with .
Analytical Methods for Reaction Monitoring
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Linker Groups: The sulfonyl linker in the target compound (vs. methylene or acetamide in analogs) may enhance hydrogen bonding or hydrophobic interactions with BChE’s peripheral anionic site (PAS) .
- Substituent Effects: Electron-withdrawing groups (e.g., bromo in Compound 23) improve BChE inhibition, while ethyl in the target may balance lipophilicity and metabolic stability .
Molecular Docking and Dynamics
- Glide Docking (): The target’s sulfonyl group likely forms hydrogen bonds with BChE’s Glu197 or hydrophobic interactions with Trp231, similar to Compound 23’s binding mode .
- Tautomerism Effects: highlights that sulfonyl-containing triazoles exist in thione tautomeric forms, which may stabilize ligand-receptor interactions .
Preparation Methods
Synthetic Route Design and Key Intermediates
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- 3,4-Dihydroisoquinoline sulfonyl chloride
- 4-Ethylbenzo[d]thiazol-2-amine
- 4-Carboxybenzamide backbone
Coupling these intermediates via sulfonamide and amide bonds forms the final product.
Synthesis of 3,4-Dihydroisoquinoline Sulfonyl Chloride
Pictet-Spengler Cyclization
The 3,4-dihydroisoquinoline core is synthesized via the Pictet-Spengler reaction , where phenethylamine derivatives cyclize with aldehydes under acidic conditions. For example:
Sulfonation and Chlorination
The dihydroisoquinoline intermediate undergoes sulfonation followed by chlorination:
- Sulfonation :
- Chlorination :
Table 1: Sulfonation Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| Reaction Time (hr) | 2 | 3 | 2 |
| Solvent | DCM | Toluene | DCM |
| Yield (%) | 90 | 82 | 90 |
Synthesis of 4-Ethylbenzo[d]thiazol-2-amine
Cyclocondensation of Thiourea Derivatives
Benzothiazole formation follows a cyclocondensation strategy:
Benzamide Backbone Preparation
Carboxylic Acid Activation
The 4-carboxybenzamide intermediate is synthesized via:
- Ester Hydrolysis :
Final Coupling Reactions
Sulfonamide Formation
The dihydroisoquinoline sulfonyl chloride reacts with 4-ethylbenzo[d]thiazol-2-amine:
Amide Bond Formation
The intermediate sulfonamide couples with 4-carboxybenzamide:
- Activation : Thionyl chloride (SOCl₂) converts carboxylic acid to acyl chloride
- Conditions : Dichloromethane, 0°C → room temperature, 6 hours
- Yield : 78–82%
Table 2: Coupling Reaction Optimization
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Coupling Reagent | EDCl/HOBt | HATU | HATU |
| Solvent | DMF | THF | THF |
| Temperature (°C) | 25 | 0→25 | 0→25 |
| Yield (%) | 75 | 82 | 82 |
Structural Characterization and Validation
Spectroscopic Data
Q & A
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer : Optimize reaction conditions by testing solvents (ethanol, methanol), catalysts (POCl₃ in ), and stoichiometric ratios. For example, refluxing 2-aminothiazole derivatives with sulfonylating agents in ethanol at 70–80°C for 6–8 hours improves yield . Stepwise purification via recrystallization (e.g., using methanol) ensures purity. Monitor reaction progress with TLC and adjust molar ratios of dihydroisoquinoline and benzamide precursors to minimize side products .
Q. Which characterization techniques are critical for confirming structure and purity?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm sulfonyl C=O stretches at ~1350–1150 cm⁻¹ and amide N-H at ~3300 cm⁻¹), ¹H/¹³C NMR (to verify dihydroisoquinoline protons at δ 2.8–3.5 ppm and ethylbenzothiazole methyl at δ 1.3–1.5 ppm), and mass spectrometry (to validate molecular ion peaks) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Q. How should initial biological activity screening be designed?
- Methodological Answer : Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM, with cisplatin as a positive control . For antimicrobial activity, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disk diffusion, comparing zones of inhibition to standard antibiotics . Include triplicate experiments and dose-response curves to establish IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted on the benzo[d]thiazole moiety?
- Methodological Answer : Synthesize analogs with substituents at the 4-ethyl position (e.g., 4-fluorophenyl, 4-bromophenyl) using methods from (e.g., Suzuki coupling or nucleophilic substitution). Test these analogs in parallel bioassays to correlate electronic/hydrophobic properties (via Hammett σ values or logP) with activity. For example, bulkier substituents (e.g., bromine) may enhance target binding but reduce solubility .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma stability, metabolic clearance) using HPLC-MS. Poor oral bioavailability may require formulation adjustments, such as PEGylation or liposomal encapsulation. Compare tissue distribution in rodent models (e.g., IV vs. oral administration) to identify absorption barriers .
Q. What computational strategies aid in target identification?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of potential targets (e.g., PDE4B or EGFR kinase). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. For QSAR, use descriptors like topological polar surface area (TPSA) and partition coefficient (ClogP) to predict activity .
Q. How to analyze chemical stability under physiological conditions?
- Methodological Answer : Conduct stress testing in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, identifying major breakdown products (e.g., sulfonate cleavage). Accelerated thermal stability studies (40–60°C) under nitrogen can reveal susceptibility to oxidation .
Q. What strategies address low aqueous solubility for in vivo studies?
- Methodological Answer : Explore salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins. Alternatively, design prodrugs by esterifying the sulfonyl group (e.g., ethyl ester derivatives), which hydrolyze in vivo to the active form . Nanoformulations (e.g., PLGA nanoparticles) can enhance bioavailability by 2–3-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
